molecular formula C17H25FO B14276637 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol CAS No. 140457-39-2

5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol

Cat. No.: B14276637
CAS No.: 140457-39-2
M. Wt: 264.4 g/mol
InChI Key: DTUQZLHWLMIQLI-UHFFFAOYSA-N
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Description

5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is an organic compound with the molecular formula C17H27FO It is characterized by a cyclohexyl ring substituted with a fluorophenyl group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and a suitable alkylating agent.

    Attachment of the Pentanol Chain: The pentanol chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentanoic acid.

    Reduction: Formation of 5-[4-(4-Fluorophenyl)cyclohexyl]pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The cyclohexyl ring provides structural rigidity, while the pentanol chain can participate in additional interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)cyclohexanol: Similar structure but lacks the pentanol chain.

    5-(4-Phenylcyclohexyl)pentan-1-ol: Similar structure but lacks the fluorine atom.

    5-[4-(4-Chlorophenyl)cyclohexyl]pentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl ring and the pentanol chain also contributes to its distinct properties.

Properties

CAS No.

140457-39-2

Molecular Formula

C17H25FO

Molecular Weight

264.4 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)cyclohexyl]pentan-1-ol

InChI

InChI=1S/C17H25FO/c18-17-11-9-16(10-12-17)15-7-5-14(6-8-15)4-2-1-3-13-19/h9-12,14-15,19H,1-8,13H2

InChI Key

DTUQZLHWLMIQLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCCCCO)C2=CC=C(C=C2)F

Origin of Product

United States

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